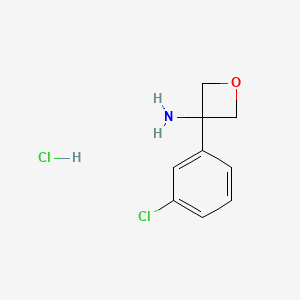

3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chlorophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFFEMSQOGSELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693228 | |

| Record name | 3-(3-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332765-66-8, 1332920-60-1 | |

| Record name | 3-Oxetanamine, 3-(3-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, a heterocyclic compound of increasing interest to the pharmaceutical and chemical research sectors. The incorporation of a strained oxetane ring, a synthetically useful primary amine, and a meta-substituted chlorophenyl group creates a unique chemical scaffold. This guide details the compound's physicochemical properties, outlines a representative synthetic pathway, discusses its reactivity and stability, and explores its potential as a valuable building block in medicinal chemistry. The information presented is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's distinct attributes in the design of novel chemical entities.

Introduction: The Value of Strained Heterocycles in Modern Chemistry

In contemporary drug discovery, the strategic use of novel molecular scaffolds is paramount for accessing new chemical space and improving the properties of lead compounds. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1] Despite its inherent ring strain (~106 kJ·mol⁻¹), the oxetane moiety is surprisingly stable under physiological conditions. Its inclusion in a molecule can profoundly influence key drug-like properties, often serving as a "metabolic shield" to block oxidation at adjacent positions, improving aqueous solubility, and acting as a polar, compact bioisostere for less desirable groups like gem-dimethyl or carbonyl functions.[1]

This compound combines the unique features of the oxetane ring with a 3-chlorophenyl group—a common substituent in FDA-approved drugs known to modulate binding affinity and metabolic stability—and a primary amine handle for further synthetic elaboration.[2] As a hydrochloride salt, the compound's aqueous solubility is enhanced, making it more amenable for use in biological assays and as a starting material in aqueous reaction media.[3] This guide serves to consolidate the known chemical and safety data for this compound, providing a foundational resource for its application in research and development.

Physicochemical and Structural Properties

This compound is typically supplied as a solid with a purity of 95-97%.[4][5][6] Its core structure consists of a central oxetane ring substituted at the C3 position with both a primary amine and a 3-chlorophenyl group.

Diagram: Chemical Structure

Caption: Structure of this compound.

Table 1: Summary of Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(3-chlorophenyl)oxetan-3-amine;hydrochloride | [5] |

| Synonyms | 3-Amino-3-(3-chlorophenyl)oxetane hydrochloride | [5] |

| CAS Number | 1332765-66-8 | [4][7] |

| Molecular Formula | C₉H₁₁Cl₂NO | [4][7] |

| Molecular Weight | 220.09 g/mol | [4][7] |

| Appearance | Solid; Grey Solid | [8][9] |

| Melting Point | 193-194 °C (reported for 2-chloro isomer) | [9] |

| Solubility | Soluble in water | [3][9] |

| SMILES | C1OCC1(N)c2cc(Cl)ccc2.Cl | [5] |

| InChI Key | HEFFEMSQOGSELE-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

Representative Synthetic Workflow

A common and effective method begins with an appropriate epoxide, which undergoes a Lewis acid-catalyzed rearrangement to form an oxetanone, followed by reductive amination.

Experimental Protocol: Representative Synthesis

-

Step 1: Synthesis of 3-(3-Chlorophenyl)oxetan-3-ol. This intermediate can be prepared from a suitable precursor like 1-chloro-3-(oxiran-2-yl)benzene. The epoxide is treated with a Lewis acid (e.g., BF₃·OEt₂) in an aprotic solvent like dichloromethane (DCM) at low temperature (0 °C to room temperature) to promote intramolecular cyclization to the corresponding oxetan-3-ol. The causality here is the activation of the epoxide oxygen by the Lewis acid, making it susceptible to ring-opening by the intramolecular carbon, which then cyclizes to form the strained four-membered ring.

-

Step 2: Oxidation to 3-(3-Chlorophenyl)oxetan-3-one. The secondary alcohol is oxidized to the ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation. These conditions are chosen to avoid harsh acids or bases that could potentially cleave the strained oxetane ring.

-

Step 3: Reductive Amination. The resulting oxetanone is subjected to reductive amination. The ketone is first condensed with a source of ammonia (e.g., ammonium acetate) or a protected amine equivalent to form an imine or enamine intermediate in situ. This intermediate is then reduced without isolation using a hydride reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10] These specific reducing agents are selected for their mildness and high selectivity for imines over ketones, which is critical for a successful one-pot reaction.

-

Step 4: Salt Formation. The resulting free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a miscible solvent is added dropwise to precipitate the hydrochloride salt. This final step not only purifies the compound but also improves its stability and handling characteristics.

Diagram: Synthetic Workflow

Caption: A plausible synthetic pathway for the target compound.

Characterization and Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of standard analytical techniques.[5] While specific spectra are proprietary, the expected data can be predicted based on the known structure.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.2-7.5 ppm. |

| Oxetane CH₂ Protons | Two distinct triplets or complex multiplets around δ 4.5-5.0 ppm, characteristic of the diastereotopic protons on the strained ring adjacent to the oxygen atom. | |

| Amine Protons (NH₃⁺) | A broad singlet, typically downfield (δ > 8.0 ppm), which may exchange with D₂O. | |

| ¹³C NMR | Aromatic Carbons | Signals between δ 120-145 ppm, with the carbon attached to chlorine showing a characteristic shift. |

| Quaternary Carbon (C-amine) | A signal around δ 60-70 ppm. | |

| Oxetane Carbons (CH₂) | Signals for the two CH₂ groups of the oxetane ring would appear around δ 75-85 ppm. | |

| FT-IR | N-H Stretch (Amine Salt) | Broad absorption band in the 2800-3200 cm⁻¹ region. |

| C-O-C Stretch (Ether) | Strong, characteristic absorption around 1000-1100 cm⁻¹. | |

| C-Cl Stretch | Absorption in the fingerprint region, typically 600-800 cm⁻¹. | |

| Mass Spec (ESI+) | Molecular Ion (Free Base) | [M+H]⁺ peak corresponding to the mass of the free base (C₉H₁₀ClNO), expected at m/z ≈ 184.05. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity) would be observed. |

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of this molecule is dominated by two key features: the nucleophilic primary amine and the strained oxetane ring.

-

Amine Functionality: The primary amine is a versatile handle for synthetic modifications. It can readily undergo standard reactions such as acylation (with acid chlorides or anhydrides), alkylation, reductive amination with aldehydes or ketones, and arylation (e.g., Buchwald-Hartwig coupling) to generate a diverse library of derivatives.

-

Oxetane Ring: While stable under many conditions, the oxetane ring can be opened by strong nucleophiles or under strongly acidic conditions. This reactivity can be exploited for further synthetic transformations if desired, but it also dictates the need for mild reaction conditions when modifying other parts of the molecule.

Diagram: Key Reactive Sites

Caption: Primary sites of chemical reactivity.

Stability and Storage

The compound is reported to be stable under normal storage and handling conditions.[9] As a hydrochloride salt, it is likely hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight.[9][11]

Incompatible Materials: To prevent degradation or hazardous reactions, the compound should be kept away from strong oxidizing agents, strong acids (which could promote ring-opening), acid anhydrides, and acid chlorides (which will react with the amine).[9][12]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but is classified as a valuable building block or intermediate for the synthesis of more complex molecules.[5] Its utility stems from the advantageous combination of its structural motifs.

-

Scaffold Hopping and Bioisosterism: The 3,3-disubstituted oxetane core provides a rigid, three-dimensional exit vector that can be used to orient substituents in a precise manner for optimal interaction with biological targets. The oxetane can serve as a bioisosteric replacement for gem-dimethyl, carbonyl, or cyclobutyl groups, often leading to improved physicochemical properties such as solubility without increasing lipophilicity.[1]

-

Access to Novel Chemical Space: As a non-classical and relatively under-explored scaffold, it allows medicinal chemists to move away from "flat" aromatic structures and explore more three-dimensional chemical space, which is often key to achieving higher potency and selectivity.

-

Modulation of PK/PD Properties: The 3-chlorophenyl group is a well-established moiety in medicinal chemistry used to enhance binding interactions (e.g., through halogen bonding) and to block sites of metabolism, thereby improving a compound's pharmacokinetic profile.[2] The primary amine provides a straightforward attachment point for linkers or pharmacophoric elements necessary for biological activity.

This building block could foreseeably be used in the synthesis of inhibitors for various target classes, including kinases, proteases, and G-protein coupled receptors (GPCRs), where precise spatial orientation of substituents is critical for activity.[1]

Safety and Handling

This compound is intended for laboratory research use only.[4] Users must adhere to good industrial hygiene and safety practices. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]

Table 3: GHS Hazard Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | [5][6] |

| Signal Word | Warning | [6] | |

| Hazard Statements | H302 | Harmful if swallowed | [6][11] |

| H315 | Causes skin irritation | [6][11] | |

| H319 | Causes serious eye irritation | [6][11] | |

| H335 | May cause respiratory irritation | [6][11] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [11] |

| P280 | Wear protective gloves/eye protection. | [11][12] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

Conclusion

This compound is a specialized chemical intermediate that offers significant potential for medicinal chemistry and drug discovery programs. Its unique topology, combining a strained polar oxetane ring with key functional handles, provides a robust platform for developing novel therapeutics. The insights into its physicochemical properties, reactivity, and safety detailed in this guide provide a critical foundation for scientists looking to incorporate this valuable building block into their synthetic and research endeavors.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. This compound [cymitquimica.com]

- 5. 3-Amino-3-(3-chlorophenyl)oxetane hydrochloride [synhet.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. appchemical.com [appchemical.com]

- 8. 3-Oxetanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) [cymitquimica.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride

Abstract

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The narrative focuses on a robust and logical three-step synthetic sequence: (1) Base-catalyzed formation of the key intermediate, 3-(3-chlorophenyl)oxetane-3-carbonitrile, from 2-(3-chlorophenyl)acetonitrile and epichlorohydrin; (2) Selective reduction of the nitrile moiety to the primary amine via catalytic hydrogenation; and (3) Conversion of the resulting amine to its stable hydrochloride salt. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Retrosynthetic Analysis and Pathway Design

The target molecule, this compound, features a quaternary carbon center bearing both an aromatic group and an amine, embedded within a strained oxetane ring. A logical retrosynthetic approach disconnects the molecule at the C-N bond of the amine and the C-Cl bond of the salt, leading back to the free amine and subsequently to a more stable nitrile precursor. This strategy is advantageous as the reduction of a nitrile is a well-established and high-yielding transformation. The key challenge lies in the construction of the 3-aryl-3-cyanooxetane ring system. A plausible forward synthesis, therefore, involves an initial ring-forming reaction to create the oxetane core, followed by functional group interconversion.

The chosen synthetic pathway is as follows:

-

Step 1: Oxetane Ring Formation. Synthesis of 3-(3-chlorophenyl)oxetane-3-carbonitrile (3 ) via a base-catalyzed reaction between 2-(3-chlorophenyl)acetonitrile (1 ) and epichlorohydrin (2 ).

-

Step 2: Nitrile Reduction. Catalytic hydrogenation of the nitrile intermediate (3 ) to the free primary amine, 3-(3-chlorophenyl)oxetan-3-amine (4 ).

-

Step 3: Hydrochloride Salt Formation. Treatment of the free amine (4 ) with hydrochloric acid to yield the final product, this compound (5 ).

This pathway was selected for its reliance on common starting materials and well-documented, scalable reaction classes.

Visualized Synthetic Workflow

The overall process can be visualized as a linear three-step sequence.

Detailed Synthesis and Mechanistic Discussion

Step 1: Synthesis of 3-(3-chlorophenyl)oxetane-3-carbonitrile

The construction of the 3,3-disubstituted oxetane ring is the pivotal step. This is achieved through a base-catalyzed intramolecular cyclization. The acidic α-proton of 2-(3-chlorophenyl)acetonitrile (1 ) is deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the terminal carbon of epichlorohydrin (2 ) in an S(_N)2 reaction, opening the epoxide to form a chlorohydrin alkoxide intermediate. A subsequent intramolecular S(_N)2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, results in the closure of the four-membered oxetane ring to yield the nitrile intermediate (3 ).

Experimental Protocol: Step 1

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

-

Dissolve 2-(3-chlorophenyl)acetonitrile (1 , 1.0 eq.) in anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the carbanion.

-

Add epichlorohydrin (2 , 1.1 eq.) dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cautiously quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(3-chlorophenyl)oxetane-3-carbonitrile (3 ) as a solid.

Step 2: Reduction of Nitrile to 3-(3-Chlorophenyl)oxetan-3-amine

The conversion of the nitrile group to a primary amine is a critical transformation. Catalytic hydrogenation is often the method of choice in industrial settings due to its efficiency and cleaner workup compared to metal hydride reagents.[1] Raney® Nickel is a highly effective catalyst for this purpose.[2][3] A key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the primary amine product.[1] This can be effectively suppressed by conducting the reaction in the presence of ammonia, which competes for reaction with the imine intermediate, thereby favoring the formation of the desired primary amine.[4]

Alternative Method: Reduction using lithium aluminum hydride (LiAlH(_4)) is also highly effective but requires stringent anhydrous conditions and a more complex quenching procedure.[5] LiAlH(_4) is a powerful reducing agent and is less suitable for large-scale synthesis due to safety concerns.

Experimental Protocol: Step 2 (Catalytic Hydrogenation)

-

To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 3-(3-chlorophenyl)oxetane-3-carbonitrile (3 , 1.0 eq.) and a solvent such as ethanol saturated with ammonia.

-

Under an inert atmosphere (argon or nitrogen), carefully add Raney® Nickel catalyst (approx. 10-20% by weight, as a slurry in water or ethanol). Caution: Raney® Nickel is pyrophoric when dry and must be handled with care.[6]

-

Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

-

Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor the reaction by observing hydrogen uptake.

-

Once hydrogen uptake ceases (typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol. Caution: Do not allow the catalyst on the Celite® pad to dry out; keep it wet with solvent until it can be safely quenched.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(3-chlorophenyl)oxetan-3-amine (4 ), which can be used directly in the next step or purified further if necessary.

Step 3: Formation of this compound

The final step involves converting the free amine, which may be an oil or a low-melting solid, into a stable, crystalline hydrochloride salt. This is a standard acid-base reaction that enhances the compound's stability, crystallinity, and often its water solubility, which is crucial for pharmaceutical applications.[7] The salt is typically formed by treating a solution of the amine with an anhydrous solution of hydrogen chloride.[8][9]

Experimental Protocol: Step 3

-

Dissolve the crude 3-(3-chlorophenyl)oxetan-3-amine (4 , 1.0 eq.) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M, 1.1 eq.) dropwise with stirring.[5]

-

A white precipitate of the hydrochloride salt should form immediately upon addition.

-

Continue stirring the suspension at 0 °C for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum to yield this compound (5 ) as a stable, crystalline solid.

Data Summary

| Step | Reaction | Key Reagents & Conditions | Typical Yield | Product Form |

| 1 | Oxetane Formation | 2-(3-chlorophenyl)acetonitrile, Epichlorohydrin, NaH, DMF, 0 °C to RT | 60-75% | White to off-white solid |

| 2 | Nitrile Reduction | Raney® Ni, H₂ (50-100 psi), NH₃/EtOH, 50-80 °C | 85-95% | Oil or low-melting solid |

| 3 | Salt Formation | HCl in Diethyl Ether, 0 °C | >95% | White crystalline solid |

Mechanistic Visualization

The selectivity of the nitrile reduction is critical. The following diagram illustrates the catalytic hydrogenation pathway and the potential side reaction leading to secondary amine impurities.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving oxetane ring formation, selective nitrile reduction, and salt formation. The critical steps—constructing the strained ring system and ensuring high selectivity in the hydrogenation—are addressed with robust and well-precedented protocols. By understanding the causality behind reagent choice and reaction conditions, such as the use of ammonia to suppress byproduct formation, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and development.

References

- 1. pp.bme.hu [pp.bme.hu]

- 2. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to Elucidating the Mechanism of Action of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride: A Speculative Inquiry

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document presents a speculative yet scientifically grounded exploration into the mechanism of action of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride. Based on a comprehensive analysis of its molecular architecture, we hypothesize that this compound functions as a monoamine reuptake inhibitor. This guide provides a detailed roadmap for the systematic investigation of this hypothesis, outlining a suite of in-vitro and in-vivo assays designed to characterize its pharmacological profile. The methodologies presented herein are intended to serve as a robust framework for researchers seeking to unravel the therapeutic potential of this and structurally related novel chemical entities.

Introduction: Deconstructing the Molecule to Form a Hypothesis

The compound this compound is a synthetic small molecule with a distinct structural motif.[1][2][3] At the heart of its structure lies a 3-amino-3-phenyloxetane core. The key features that inform our mechanistic speculation are:

-

A Primary Amine Group: This functional group is a common feature in a vast array of neuroactive compounds and is crucial for interaction with biological targets.[4]

-

A Phenyl Ring: The aromatic ring provides a scaffold for various substitutions and is often involved in binding to protein targets through hydrophobic and electronic interactions.

-

A Constrained Oxetane Ring: This four-membered ether ring introduces conformational rigidity to the molecule, which can enhance selectivity for a specific biological target by locking the pharmacophore into an optimal binding conformation.

-

Spatial Relationship: The arrangement of the amine and the aryl group separated by sp3 hybridized carbon atoms is a well-established pharmacophore for monoamine reuptake inhibitors.[5]

Monoamine reuptake inhibitors are a cornerstone of treatment for numerous psychiatric disorders.[6][7] They act by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic concentrations of these key neurotransmitters.[7][8]

Hypothesis: Based on its structural analogy to known monoamine reuptake inhibitors, we speculate that This compound functions as an inhibitor of one or more of the major monoamine transporters (SERT, NET, DAT). The primary objective of the investigative workflow outlined in this guide is to test this hypothesis and to determine the compound's potency and selectivity profile.

Proposed Investigative Workflow: From In Vitro Screening to In Vivo Validation

To systematically test our hypothesis, we propose a multi-tiered experimental approach. This workflow is designed to first establish the molecular target in vitro and then to confirm the physiological consequences of target engagement in a living system.

References

- 1. 3-Amino-3-(3-chlorophenyl)oxetane hydrochloride [synhet.com]

- 2. This compound [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Oxetane Core in Neurotransmitter Reuptake Inhibition: A Technical Guide to the Structure-Activity Relationship of 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif, a four-membered ether ring, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique stereoelectronic properties, including its ability to act as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offer a compelling strategy to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] This technical guide delves into the structure-activity relationship (SAR) of a specific class of oxetane-containing compounds: 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride and its analogs. By examining the intricate interplay between structural modifications and biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel central nervous system (CNS) agents, particularly those targeting monoamine transporters.

Introduction: The Strategic Incorporation of the Oxetane Moiety

The pursuit of novel CNS therapeutics is an ongoing challenge, demanding innovative approaches to scaffold design and property modulation. The oxetane ring, while once considered a synthetic curiosity, is now recognized for its profound impact on drug-like properties.[3][4] Its incorporation can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amine groups.[1] These characteristics make the oxetane scaffold particularly attractive for the development of agents targeting the CNS, where blood-brain barrier penetration and metabolic stability are critical determinants of efficacy.

This guide focuses on 3-amino-3-aryloxetanes, a class of compounds with the potential to interact with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft.[5] Specifically, we will explore the SAR of analogs of this compound, a representative member of this class, to elucidate the structural requirements for potent and selective inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Synthetic Strategies for 3-Amino-3-aryloxetanes

The synthesis of 3-amino-3-aryloxetanes typically commences with the preparation of a key intermediate, 3-oxetanone. Several methods for the synthesis of 3-oxetanone have been reported, with a common approach involving the cyclization of a di-halo-acetone derivative.

Synthesis of 3-Oxetanone: A Key Intermediate

A robust and scalable synthesis of 3-oxetanone can be achieved from 1,3-dichloroacetone. This multi-step process, while involving several transformations, utilizes readily available starting materials.[6][7]

Experimental Protocol: Synthesis of 3-Oxetanone from 1,3-Dichloroacetone [6]

-

Ketalization: To a solution of 1,3-dichloroacetone (1.0 eq) in toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until completion. Upon cooling, wash the solution with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the protected intermediate.

-

Cyclization: Prepare a solution of sodium hydroxide (large excess) in water and heat to 90°C. Add the protected intermediate dropwise to the heated solution. Increase the temperature to reflux and monitor the reaction by GC-MS. After completion, cool the mixture to room temperature and extract with methyl tert-butyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyclized intermediate.

-

Deprotection: To a solution of the cyclized intermediate in water, add a catalytic amount of a strong acid (e.g., phosphoric acid or hydrochloric acid). Heat the mixture and monitor the reaction by TLC. Upon completion, neutralize the reaction with a suitable base and extract the product with dichloromethane. Dry the combined organic layers, filter, and purify by distillation under reduced pressure to obtain 3-oxetanone.

Caption: General synthetic scheme for 3-oxetanone.

Synthesis of this compound

The target compound can be synthesized from 3-oxetanone through a Grignard reaction followed by a Ritter reaction and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

-

Grignard Reaction: Prepare the Grignard reagent from 1-bromo-3-chlorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF). Cool the solution of 3-oxetanone in anhydrous THF to 0°C and slowly add the prepared Grignard reagent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-(3-chlorophenyl)oxetan-3-ol.

-

Ritter Reaction: To a solution of 3-(3-chlorophenyl)oxetan-3-ol in acetonitrile, add concentrated sulfuric acid dropwise at 0°C. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Carefully pour the reaction mixture into ice-water and basify with a strong base (e.g., NaOH) to pH > 10. Extract the product with dichloromethane. Dry the combined organic layers, filter, and concentrate to give the crude N-acetyl derivative.

-

Deprotection and Salt Formation: Reflux the crude N-acetyl derivative in aqueous hydrochloric acid. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities. Concentrate the aqueous layer under reduced pressure to obtain this compound as a solid.

Caption: Synthesis of 3-(3-Chlorophenyl)oxetan-3-amine HCl.

Structure-Activity Relationship (SAR) Analysis

While a dedicated, publicly available SAR study for a series of this compound analogs as monoamine reuptake inhibitors is not available at the time of this writing, we can infer critical SAR trends by drawing parallels with structurally related compounds that have been extensively studied for their interaction with DAT, SERT, and NET. The following analysis is based on established principles of medicinal chemistry and data from related classes of monoamine reuptake inhibitors.

The core pharmacophore for many monoamine reuptake inhibitors consists of an amine and an aryl group separated by a carbon spacer.[8] In the case of 3-amino-3-aryloxetanes, the oxetane ring serves as a rigid scaffold that orients the aryl group and the amine in a specific spatial arrangement. The interaction with the monoamine transporters is expected to be highly sensitive to the nature and position of substituents on the phenyl ring.

Influence of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a key determinant of both potency and selectivity for the monoamine transporters.

-

Position of Substitution:

-

Para-substitution: In many classes of monoamine reuptake inhibitors, para-substitution on the phenyl ring is well-tolerated and can enhance affinity, particularly for SERT. For instance, in a series of diarylpyrrolemethylamines, a 4-chloro substitution resulted in potent SERT inhibition.[9]

-

Meta-substitution: As seen in the parent compound, 3-(3-Chlorophenyl)oxetan-3-amine, meta-substitution can also lead to potent activity. The electronic and steric effects of a meta-substituent will influence the orientation of the phenyl ring within the transporter's binding pocket.

-

Ortho-substitution: Ortho-substitution is often detrimental to activity due to steric hindrance, which can disrupt the optimal binding conformation.

-

-

Nature of the Substituent:

-

Halogens (Cl, F, Br): Halogen substituents, particularly chlorine and fluorine, are frequently employed in the design of monoamine reuptake inhibitors. Their electron-withdrawing nature and moderate size can lead to favorable interactions within the binding site. Dichloro-substitution, as seen in some potent nortropane-based SERT inhibitors, can significantly enhance affinity.[5]

-

Electron-Donating Groups (e.g., -OCH3, -CH3): The introduction of electron-donating groups can modulate the electronic properties of the phenyl ring and may shift selectivity towards DAT or NET.

-

Electron-Withdrawing Groups (e.g., -CF3, -CN): Strong electron-withdrawing groups can also influence potency and selectivity, though their effects can be unpredictable and may depend on the specific transporter.

-

Table 1: Postulated SAR Trends for 3-Aryloxetan-3-amine Analogs

| R (Substitution on Phenyl Ring) | Expected Impact on DAT Affinity | Expected Impact on SERT Affinity | Expected Impact on NET Affinity | Rationale (by analogy) |

| H | Baseline | Baseline | Baseline | Unsubstituted parent compound. |

| 3-Cl | Moderate to High | Moderate to High | Moderate to High | Parent compound, known scaffold for monoamine transporter ligands. |

| 4-Cl | Moderate to High | High | Moderate | Para-chloro substitution often enhances SERT affinity.[9] |

| 3,4-diCl | High | High | High | Dichloro-substitution can significantly increase potency at all three transporters.[5] |

| 4-F | Moderate | High | Moderate | Fluorine is a common bioisostere for hydrogen and can enhance binding. |

| 4-CH3 | Moderate | Moderate | Moderate | Small alkyl groups are generally well-tolerated. |

| 4-OCH3 | Moderate | Moderate | Moderate | Methoxy group can act as a hydrogen bond acceptor. |

| 4-CF3 | Variable | Variable | Variable | Strong electron-withdrawing group; effects are context-dependent. |

Note: This table represents a hypothetical SAR based on data from related compound classes and should be validated by experimental data.

The Role of the Amine Group

The primary amine in 3-(3-Chlorophenyl)oxetan-3-amine is crucial for its activity. It is expected to form a key salt bridge with a conserved aspartate residue in the binding pocket of the monoamine transporters. Modifications to this amine group are likely to have a significant impact on binding affinity.

-

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the nitrogen may be tolerated and could potentially modulate selectivity. However, larger, bulky substituents are likely to decrease potency due to steric clashes.

-

Acylation: Acylation of the amine would likely abolish activity by removing the basic nitrogen required for the key ionic interaction.

Mechanism of Action: Inhibition of Monoamine Reuptake

The primary mechanism of action for this compound and its analogs is believed to be the inhibition of monoamine reuptake by binding to one or more of the monoamine transporters: DAT, SERT, and NET.[5] These transporters are responsible for clearing dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, these compounds increase the concentration of these neurotransmitters in the synapse, leading to enhanced neuronal signaling.

The binding of these ligands to the transporters is a complex process involving a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The aryl group is thought to engage with a hydrophobic pocket within the transporter, while the protonated amine forms a critical salt bridge with a conserved aspartate residue.

Caption: Proposed mechanism of action at the synapse.

Conclusion and Future Directions

The 3-amino-3-aryloxetane scaffold represents a promising starting point for the development of novel CNS agents targeting monoamine transporters. The strategic incorporation of the oxetane ring offers a means to fine-tune the physicochemical properties of these compounds, potentially leading to improved pharmacokinetic profiles. The SAR of this class of compounds is highly dependent on the substitution pattern of the aryl ring, with the position and electronic nature of the substituents playing a critical role in determining potency and selectivity.

Future research in this area should focus on the synthesis and systematic biological evaluation of a diverse library of 3-amino-3-aryloxetane analogs. Such studies will be crucial for validating the postulated SAR trends and for identifying candidates with optimal potency and selectivity profiles for DAT, SERT, and NET. A thorough investigation of the in vitro and in vivo pharmacological properties of lead compounds will be necessary to assess their therapeutic potential for the treatment of depression, anxiety, ADHD, and other CNS disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 8. US20160024044A1 - Inhibiting neurotransmitter reuptake - Google Patents [patents.google.com]

- 9. WO2007081542A2 - Tetralone-based monoamine reuptake inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Amino-3-Aryloxetanes: Discovery, Synthesis, and Significance in Modern Drug Discovery

Abstract: While specific information regarding 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is not extensively available in public literature, this compound belongs to the broader, highly significant class of 3-amino-3-aryloxetanes. This guide provides a comprehensive overview of this class of molecules, which have garnered substantial attention in medicinal chemistry. We will delve into the history of their emergence, key synthetic strategies for their preparation, and their critical role as versatile scaffolds in contemporary drug discovery. The principles and methodologies discussed herein are directly applicable to the synthesis and understanding of specific derivatives like this compound.

Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has transitioned from a synthetic curiosity to a valuable component in the medicinal chemist's toolkit.[1] Initially, there were concerns about the potential instability of the strained four-membered ring system.[1] However, subsequent research demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing notable stability.[1]

The unique properties of the oxetane motif, such as its low molecular weight, high polarity, and distinct three-dimensional structure, make it an attractive scaffold in drug design.[1][2] Oxetanes have been successfully employed as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][3][4][5] This bioisosteric replacement can lead to significant improvements in a molecule's physicochemical properties, including:

-

Enhanced Aqueous Solubility: The polar nature of the oxetane ring can improve a compound's solubility, which is often a critical factor for bioavailability.[3][4][6]

-

Improved Metabolic Stability: The oxetane scaffold is generally more resistant to metabolic degradation compared to gem-dimethyl groups, which are susceptible to oxidation by cytochrome P450 enzymes.[4][6]

-

Modulation of Lipophilicity: Replacing a nonpolar group with a polar oxetane can reduce a molecule's lipophilicity (LogD), potentially leading to a more favorable pharmacokinetic profile.[3][4]

The 3-amino-3-aryloxetane scaffold, in particular, has emerged as a privileged motif in medicinal chemistry, offering a versatile platform for the synthesis of diverse compound libraries with a wide range of biological activities.[7][8]

The Strategic Value of 3-Amino-3-Aryloxetanes in Drug Design

The incorporation of the 3-amino-3-aryloxetane core into a drug candidate offers several strategic advantages. The aryl group provides a vector for interaction with aromatic binding pockets in biological targets, while the amino group serves as a key handle for further functionalization and for establishing crucial hydrogen bonding interactions.

The oxetane ring itself imparts a defined three-dimensional geometry, which can be advantageous for optimizing ligand-receptor binding. Furthermore, the inherent polarity of the oxetane can help to mitigate the lipophilicity often associated with aromatic and aliphatic scaffolds, thereby improving the overall drug-like properties of the molecule.[2]

Synthetic Strategies for 3-Amino-3-Aryloxetanes

The synthesis of 3-amino-3-aryloxetanes can be approached through several key methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis via Ring Opening of Epoxides

One common and versatile approach involves the intramolecular cyclization of a suitably functionalized precursor derived from an epoxide. This strategy offers a high degree of control over the stereochemistry of the final product.

Experimental Protocol: A General Synthesis of a 3-Amino-3-Aryloxetane Precursor

-

Epoxide Formation: Start with an appropriate styrenic precursor. Perform an epoxidation reaction, for example, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding styrene oxide.

-

Nucleophilic Opening: React the styrene oxide with a protected amine nucleophile, such as benzylamine, in the presence of a Lewis acid catalyst. This will open the epoxide ring to form an amino alcohol intermediate.

-

Activation of the Hydroxyl Group: The primary hydroxyl group of the amino alcohol is then activated for intramolecular cyclization. This can be achieved by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine.

-

Intramolecular Cyclization: Treatment of the activated intermediate with a strong base, such as sodium hydride, will induce an intramolecular Williamson ether synthesis to form the desired N-protected 3-aryloxetane-3-amine.

-

Deprotection: The protecting group on the amine is then removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final 3-amino-3-aryloxetane.

-

Salt Formation: To improve stability and handling, the free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Diagram: Synthetic Workflow for 3-Amino-3-Aryloxetanes via Epoxide Ring Opening

Caption: General synthetic workflow for 3-amino-3-aryloxetanes.

Synthesis from 3-Oxetanone

Commercially available 3-oxetanone is a versatile starting material for the synthesis of a variety of substituted oxetanes.[4]

Experimental Protocol: Synthesis from 3-Oxetanone

-

Reductive Amination: 3-Oxetanone can undergo reductive amination with an appropriate aryl amine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the corresponding 3-(arylamino)oxetane.

-

Alternative: Grignard Addition followed by Functional Group Manipulation: A Grignard reagent derived from an aryl halide can be added to 3-oxetanone to form a tertiary alcohol. Subsequent functional group interconversion, for instance, via a Mitsunobu reaction with a nitrogen nucleophile, can then be employed to introduce the amino group.

Diagram: Synthetic Routes from 3-Oxetanone

Caption: Synthetic pathways to 3-amino-3-aryloxetanes from 3-oxetanone.

Modern Cross-Coupling Strategies

Recent advances in synthetic methodology have enabled the use of cross-coupling reactions to construct the aryl-oxetane bond. For instance, 3-iodooxetane has emerged as a versatile building block for Suzuki-Miyaura cross-coupling reactions with arylboronic acids.[9] This approach allows for the late-stage introduction of the aryl moiety, which is highly advantageous for the rapid synthesis of compound libraries.

Physicochemical and Pharmacological Properties

The introduction of a 3-amino-3-aryloxetane moiety can have a profound impact on the physicochemical and pharmacological properties of a molecule.

| Property | General Effect of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Generally Increased | The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water.[3][4][6] |

| Lipophilicity (LogD) | Generally Decreased | The replacement of a nonpolar group (e.g., gem-dimethyl) with the more polar oxetane reduces the overall lipophilicity of the molecule.[3][4] |

| Metabolic Stability | Often Enhanced | The oxetane ring is typically more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more labile functional groups.[4][6] |

| pKa | Can be Modulated | The electron-withdrawing nature of the oxetane ring can influence the basicity of the adjacent amino group.[2] |

| Three-Dimensional Shape | Defined and Rigid | The strained four-membered ring provides a rigid scaffold that can be used to orient substituents in a specific and predictable manner.[2] |

The specific pharmacological activity of a 3-amino-3-aryloxetane derivative will, of course, depend on the nature of the aryl substituent and any other functional groups present in the molecule. This scaffold has been explored in the context of a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2]

Conclusion and Future Perspectives

The 3-amino-3-aryloxetane scaffold has firmly established itself as a valuable and versatile platform in modern medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility makes it an attractive starting point for the design of novel therapeutics. While detailed public information on specific derivatives such as this compound may be limited, the general principles and synthetic methodologies outlined in this guide provide a robust framework for the synthesis, understanding, and further exploration of this important class of molecules. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the continued exploration of the 3-amino-3-aryloxetane scaffold in the context of new and challenging biological targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride (CAS No. 1332765-66-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, identified by CAS number 1332765-66-8, is a substituted oxetane derivative that has emerged as a noteworthy building block in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into molecular scaffolds can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, thereby enhancing the drug-like characteristics of a compound. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a plausible synthetic route, and its potential applications based on the broader class of 3-aryl-3-aminooxetanes.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1332765-66-8 | Multiple Chemical Suppliers |

| Chemical Name | This compound | Multiple Chemical Suppliers |

| Molecular Formula | C₉H₁₁Cl₂NO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 220.09 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of hydrochloride salts |

| InChI Key | HEFFEMSQOGSELE-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| SMILES | Cl.NC1(C2=CC(Cl)=CC=C2)COC1 | --INVALID-LINK--[2] |

Synthesis and Chemical Reactivity

Detailed, step-by-step synthetic protocols for this compound are not explicitly published. However, based on established methodologies for the synthesis of analogous 3-aryl-3-aminooxetanes, a plausible synthetic pathway can be proposed. The general strategy often involves the construction of the oxetane ring followed by the introduction of the amine functionality.

Proposed Synthetic Pathway

A likely synthetic route commences with a suitable precursor, such as 3-chlorobenzonitrile, and proceeds through the formation of an oxetane ring, followed by functional group manipulations to introduce the amine.

Caption: Plausible synthetic route for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on known chemical transformations for similar structures. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of 3-(3-Chlorophenyl)oxetane-3-carbonitrile

-

To a solution of 3-chlorobenzonitrile in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add a Grignard reagent such as methylmagnesium bromide at a controlled temperature (e.g., 0 °C).

-

After the initial reaction, introduce epichlorohydrin and allow the reaction to proceed, which facilitates the formation of a chlorohydrin intermediate.

-

Induce ring closure to form the oxetane by treating the intermediate with a suitable base (e.g., sodium hydride) in an appropriate solvent.

-

Purify the resulting 3-(3-chlorophenyl)oxetane-3-carbonitrile using standard techniques such as column chromatography.

Step 2: Reduction to 3-(3-Chlorophenyl)oxetan-3-amine

-

In a separate reaction vessel under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent.

-

Slowly add a solution of 3-(3-chlorophenyl)oxetane-3-carbonitrile to the reducing agent suspension at a low temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction with a sequential addition of water and an aqueous base solution.

-

Extract the product into an organic solvent and purify to yield 3-(3-Chlorophenyl)oxetan-3-amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 3-(3-Chlorophenyl)oxetan-3-amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to obtain this compound.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological data for CAS 1332765-66-8 is publicly available, the structural motif of a 3-aryl-3-aminooxetane is of significant interest in medicinal chemistry. The amine group provides a key site for further functionalization, allowing for the exploration of a wide chemical space. The 3-chlorophenyl group can engage in various interactions with biological targets, including hydrophobic and halogen bonding.

The introduction of the oxetane ring can confer several advantageous properties:

-

Improved Solubility: The polar ether oxygen of the oxetane can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its gem-dimethyl analogue.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, which can lead to an improved pharmacokinetic profile.

-

Conformational Constraint: The rigid four-membered ring can lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a specific biological target.

Given these properties, this compound serves as a valuable starting material for the synthesis of novel compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, enabling the construction of libraries for high-throughput screening.

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and medicinal chemistry. While specific literature detailing its biological activities is currently sparse, its structural features—a metabolically robust and solubilizing oxetane ring, a versatile primary amine for further chemistry, and a substituted phenyl ring for target interaction—make it an attractive building block for the synthesis of novel therapeutic agents. The provided hypothetical synthetic pathway offers a logical approach to its preparation, and its utility as a scaffold in drug discovery programs is clear. Further research into the biological effects of derivatives of this compound is warranted and could lead to the identification of new and potent drug candidates.

References

An In-Depth Technical Guide to 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical properties, explore plausible synthetic routes based on established methodologies for analogous structures, and discuss its potential applications in drug discovery, all grounded in the current scientific literature.

Core Chemical Properties and Structural Significance

This compound is a small molecule featuring a strained four-membered oxetane ring, a 3-chlorophenyl group, and a primary amine, presented as a hydrochloride salt. This unique combination of functional groups imparts specific physicochemical properties that are highly sought after in modern drug design.

Molecular Formula and Weight

The key quantitative identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁Cl₂NO | [1][2][3] |

| Molecular Weight | ~220.09 g/mol | [1][2][3] |

| CAS Number | 1332765-66-8 | [1][3] |

Note: The molecular weight may vary slightly between sources due to differences in isotopic abundance calculations.

Structural Features and Their Implications in Medicinal Chemistry

The constituent parts of this compound each contribute to its potential as a valuable building block in drug discovery.

-

The Oxetane Ring: The four-membered oxygen-containing heterocycle is a key feature. Its inclusion in drug candidates has been shown to improve crucial physicochemical properties. The strained nature of the oxetane ring can lead to enhanced aqueous solubility and metabolic stability. Furthermore, the oxetane moiety can act as a bioisostere for more common groups like gem-dimethyl or carbonyl groups, offering a way to fine-tune a molecule's properties.

-

The 3-Amino Group: The primary amine at the 3-position provides a crucial point for further chemical modification and interaction with biological targets. Its basicity is attenuated by the adjacent oxetane ring, which can be advantageous in reducing off-target effects, such as hERG channel inhibition. 3-Aminooxetanes are recognized as versatile 1,3-amphoteric molecules, capable of participating in various intermolecular annulation reactions to form more complex heterocyclic systems.

-

The 3-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring at the meta position significantly influences the molecule's lipophilicity and electronic properties. This can impact its ability to cross cell membranes, its binding affinity to target proteins, and its metabolic profile. The chloro-substituent provides a handle for modulating the structure-activity relationship (SAR) of potential drug candidates.

-

The Hydrochloride Salt: The formation of a hydrochloride salt from the primary amine enhances the compound's stability and crystallinity. More importantly, it typically increases aqueous solubility, which is a critical factor for bioavailability and formulation of pharmaceutical agents.

Plausible Synthetic Pathways

A logical and experimentally supported retrosynthetic analysis is presented below.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is a composite of established procedures for the synthesis of similar 3-aryl-3-aminooxetanes.

Part 1: Synthesis of 3-(3-Chlorophenyl)oxetan-3-ol

-

Preparation of Grignard Reagent: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-3-chlorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of oxetan-3-one in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-(3-chlorophenyl)oxetan-3-ol can be purified by column chromatography on silica gel.

Part 2: Conversion of the Tertiary Alcohol to the Amine

A common method for this transformation is the Ritter reaction.

-

Reaction Setup: In a flask, dissolve the purified 3-(3-chlorophenyl)oxetan-3-ol in a suitable solvent such as acetic acid. Add a nitrile source, for example, acetonitrile, and a strong acid catalyst like sulfuric acid.

-

Hydrolysis: Heat the reaction mixture to facilitate the formation of the N-acylated intermediate. After the reaction is complete, cool the mixture and carefully add water to hydrolyze the intermediate to the primary amine.

-

Basification and Extraction: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until alkaline. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate in vacuo to yield the crude 3-(3-chlorophenyl)oxetan-3-amine free base. Further purification can be achieved by chromatography.

Part 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.

-

Precipitation: Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound as a crystalline solid.

Potential Applications in Drug Discovery and Proposed Screening Strategies

Given the structural motifs present in this compound, it can be considered a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Rationale for Therapeutic Potential

The phenethylamine backbone, embedded within the 3-aryloxetan-3-amine structure, is a common feature in many psychoactive compounds. This suggests that derivatives of this molecule could interact with various neurotransmitter systems. The 3-chloro substitution can enhance blood-brain barrier permeability, a desirable property for CNS-acting drugs.

Potential therapeutic areas for derivatives of this compound could include:

-

Antidepressants and Anxiolytics: By targeting monoamine transporters (e.g., for serotonin, norepinephrine, and dopamine).

-

Antipsychotics: Through modulation of dopamine and serotonin receptors.

-

Treatment of Neurological Disorders: By interacting with a range of CNS targets.

Proposed In-Vitro Screening Cascade

To elucidate the biological activity of this compound and its derivatives, a systematic screening approach is recommended.

Caption: Proposed in-vitro and in-vivo screening workflow.

A detailed methodology for a primary binding assay is as follows:

Methodology for Radioligand Binding Assays:

-

Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor or transporter of interest.

-

Assay Conditions: In a multi-well plate, incubate the membrane preparation with a known concentration of a specific radioligand and varying concentrations of the test compound (this compound or its derivatives).

-

Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) using non-linear regression analysis.

Conclusion

This compound represents a promising and versatile chemical entity for drug discovery. Its unique structural features, particularly the strained oxetane ring, offer the potential to overcome common challenges in medicinal chemistry related to solubility and metabolic stability. While specific biological data for this compound is not yet widely published, the established chemistry of 3-aminooxetanes provides a clear path for its synthesis and derivatization. The proposed screening strategies offer a systematic approach to unlocking its therapeutic potential. This guide serves as a foundational resource for researchers looking to leverage this and similar scaffolds in the development of next-generation therapeutics.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Oxetane-Containing Compounds and Their Protein Targets

Foreword: The Rise of a Strained Ring in Medicinal Chemistry

The four-membered oxetane ring, once a synthetic curiosity, has emerged as a powerhouse in modern drug discovery.[1][2][3] Its unique stereoelectronic properties—a blend of polarity, metabolic stability, and a three-dimensional scaffold—offer medicinal chemists a versatile tool to overcome perennial challenges in drug design, such as improving solubility, modulating basicity, and enhancing metabolic stability.[3][4] This guide provides an in-depth exploration of the therapeutic targets of oxetane-containing compounds, delving into their mechanisms of action, the rationale behind their design, and the experimental workflows crucial for their discovery and validation.

The Oxetane Moiety: A Bioisostere with Distinct Advantages

The strategic incorporation of an oxetane ring into a drug candidate is often a deliberate choice to fine-tune its physicochemical properties. The oxetane can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups, offering distinct advantages that can translate into improved pharmacokinetic and pharmacodynamic profiles.[2][4][5]

The strained nature of the four-membered ring, with a bond angle of approximately 90 degrees, results in a unique electronic distribution and conformational rigidity.[6][7] This rigidity can pre-organize a molecule for optimal binding to its target protein, while the polar oxygen atom can participate in crucial hydrogen bonding interactions within the binding pocket.[6]

| Property | Impact of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Generally increased | The polar oxygen atom enhances interactions with water molecules.[2][4] |

| Lipophilicity (logP/logD) | Generally decreased | The polar nature of the oxetane ring reduces overall lipophilicity.[4] |

| Metabolic Stability | Often improved | The oxetane ring can block sites of metabolism and is often more stable than corresponding gem-dimethyl or carbonyl groups.[3][8] |

| Basicity (pKa) of Proximal Amines | Decreased | The electron-withdrawing nature of the oxetane oxygen reduces the basicity of nearby nitrogen atoms, which can mitigate off-target effects like hERG inhibition.[3][4] |

| Conformational Rigidity | Increased | The strained ring system provides a more defined three-dimensional structure.[6] |

Key Therapeutic Target Classes for Oxetane-Containing Compounds

The versatility of the oxetane moiety has led to its incorporation in a diverse range of therapeutic agents targeting various protein classes. This section will explore some of the most prominent examples.

Protein Kinases: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. Oxetane-containing compounds have emerged as potent and selective kinase inhibitors.

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[1] Hyperactivation of this pathway is common in many cancers, making mTOR an attractive therapeutic target. Oxetane-containing compounds have been developed as highly selective mTOR inhibitors. The oxetane moiety in these inhibitors often serves to improve physicochemical properties and can engage in specific interactions within the ATP-binding pocket of the mTOR kinase domain.[1]

// Nodes Growth_Factors [label="Growth Factors"]; RTK [label="Receptor Tyrosine Kinase (RTK)"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1"]; _4EBP1 [label="4E-BP1"]; Protein_Synthesis [label="Protein Synthesis"]; Cell_Growth [label="Cell Growth"]; Oxetane_Inhibitor [label="Oxetane-containing\nmTOR Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> Akt; Akt -> mTORC1; mTORC1 -> S6K1; mTORC1 -> _4EBP1; S6K1 -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [label="inhibition"]; Protein_Synthesis -> Cell_Growth; Oxetane_Inhibitor -> mTORC1 [label="inhibition", color="#EA4335"]; }

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of oxetane-containing compounds.BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[3] Several oxetane-containing BTK inhibitors are in clinical development. In these molecules, the oxetane ring is often incorporated to reduce the basicity of a nearby amine, thereby minimizing off-target effects, such as inhibition of the hERG channel, while maintaining potent on-target activity.[3]

Epigenetic Modulators: Rewriting the Cancer Code

Epigenetic modifications, such as histone methylation and DNA demethylation, play a critical role in gene expression and are frequently dysregulated in cancer. Oxetane-containing compounds have shown promise as inhibitors of key epigenetic enzymes.

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with gene silencing.[9][10] Overexpression or mutation of EZH2 is implicated in various cancers.[9] Oxetane-containing EZH2 inhibitors have been designed to improve metabolic stability and solubility.[11] The oxetane moiety can occupy a specific pocket in the EZH2 active site, contributing to the compound's potency and selectivity.[11]

// Nodes EZH2 [label="EZH2 (PRC2 complex)"]; SAM [label="SAM (S-adenosyl methionine)"]; Histone_H3 [label="Histone H3"]; H3K27me3 [label="H3K27me3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Silencing [label="Tumor Suppressor\nGene Silencing"]; Oxetane_Inhibitor [label="Oxetane-containing\nEZH2 Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactivation [label="Gene Reactivation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SAM -> EZH2 [label="Methyl donor"]; EZH2 -> Histone_H3 [label="Methylation"]; Histone_H3 -> H3K27me3; H3K27me3 -> Gene_Silencing; Oxetane_Inhibitor -> EZH2 [label="inhibition", color="#EA4335"]; EZH2 -> Reactivation [style=dashed, label="inhibition leads to"]; }

Caption: Mechanism of action of oxetane-containing EZH2 inhibitors.FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA, an important regulator of gene expression.[6] FTO is overexpressed in several cancers and is a promising therapeutic target.[6] Oxetane-containing FTO inhibitors have been developed that exhibit potent and selective inhibition. Docking studies have shown that the oxetane's oxygen atom can form a crucial hydrogen bond with a serine residue in the FTO active site, contributing to the compound's high affinity.[6][12]

Other Enzyme Targets

The application of oxetane-containing compounds extends beyond kinases and epigenetic modulators.